molecular formula C6H4F2N4 B6329634 3-Cyano-2,5-difluoro-6-hydrazinopyridine CAS No. 1229626-73-6

3-Cyano-2,5-difluoro-6-hydrazinopyridine

Cat. No.: B6329634
CAS No.: 1229626-73-6
M. Wt: 170.12 g/mol
InChI Key: AEJVGIBCGFGHSW-UHFFFAOYSA-N
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Description

3-Cyano-2,5-difluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C6H4F2N4 It is a derivative of pyridine, characterized by the presence of cyano, difluoro, and hydrazino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2,5-difluoro-6-hydrazinopyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2,5-difluoro-6-hydrazinopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing halogen atoms in pyridine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Hydrazine hydrate is commonly used as a reagent in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield hydrazinopyridine derivatives.

Scientific Research Applications

3-Cyano-2,5-difluoro-6-hydrazinopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-2,5-difluoro-6-hydrazinopyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase, an enzyme involved in DNA replication . The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3,5-difluoropyridine: Similar in structure but lacks the hydrazino group.

    3-Cyano-2,5-difluoropyridine: Similar but without the hydrazino group.

    2,5-Difluoro-6-hydrazinopyridine: Lacks the cyano group.

Uniqueness

3-Cyano-2,5-difluoro-6-hydrazinopyridine is unique due to the combination of cyano, difluoro, and hydrazino groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2,5-difluoro-6-hydrazinylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4/c7-4-1-3(2-9)5(8)11-6(4)12-10/h1H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJVGIBCGFGHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)NN)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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